Sublimation Enthalpy vs. Al(acac)₃
Cu(acac)₂ exhibits higher thermal stability and lower volatility than aluminum acetylacetonate (Al(acac)₃), as quantified by sublimation enthalpy [1]. This 21% higher energy requirement for sublimation dictates a different evaporation temperature window and influences film growth rate control.
| Evidence Dimension | Sublimation Enthalpy (ΔH°₂₉₈) |
|---|---|
| Target Compound Data | 57 ± 1 kJ mol⁻¹ |
| Comparator Or Baseline | Al(acac)₃: 47 ± 1 kJ mol⁻¹ |
| Quantified Difference | Δ = +10 kJ mol⁻¹ (Cu(acac)₂ requires ~21% more energy) |
| Conditions | Torsion effusion method; temperature range 316–445 K for Cu(acac)₂, 337–405 K for Al(acac)₃ [1] |
Why This Matters
For CVD/ALD process engineers, the higher sublimation enthalpy of Cu(acac)₂ mandates a higher source temperature (or lower pressure) to achieve equivalent precursor flux, directly impacting reactor design and thermal budget.
- [1] Thermochimica Acta, 1981, 44(2), 213-222. A thermodynamic study of the sublimation processes of aluminium and copper acetylacetonates. View Source
